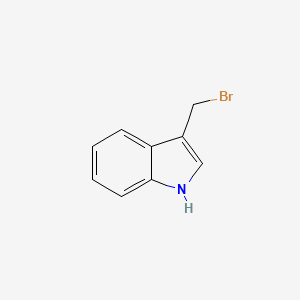

3-(bromomethyl)-1H-indole

Vue d'ensemble

Description

3-(bromomethyl)-1H-indole is a compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “3-(bromomethyl)” part of the name indicates that a bromomethyl group (-CH2Br) is attached to the third carbon of the indole ring .

Synthesis Analysis

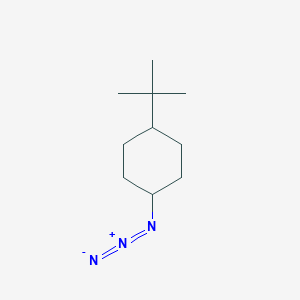

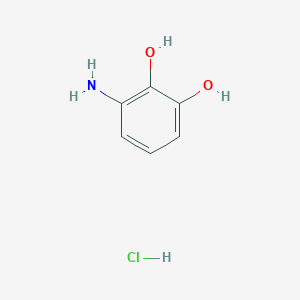

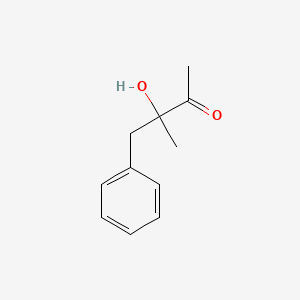

While specific synthesis methods for 3-(bromomethyl)-1H-indole were not found, bromomethylation is a common reaction in organic chemistry. For instance, structurally various bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . Another example involves the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates .Molecular Structure Analysis

The molecular structure of a similar compound, 3-bromo-2-Hydroxypyridine, has been optimized using both DFT and HF methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

While specific reactions involving 3-(bromomethyl)-1H-indole were not found, bromomethyl compounds are known to be involved in various reactions. For instance, the bromo compounds substrate scope and product limitations of the domino reaction were further explored with 2-bromomethyl indole, 3-bromomethyl indole, benzo[b]thienyl 2-methylbromide, 3-benzo[b]furan 3-methylbromide, 3-bromomethylthiophene, 2,5-di-bromo methyl pyrrole, as well as mono and tri-benzyl bromide .Applications De Recherche Scientifique

- Field: Synthetic Chemistry

- Application: Bromopyrenes, derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .

- Method: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

- Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

- Field: Polymer Science

- Application: Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .

- Method: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .

- Results: The primary parameters, for example concentration, and time that affect reaction were evaluated .

Synthesis and Characterisation of Isomeric Derivatives

Synthesis of Block Copolymers

- Field: Organic Chemistry

- Application: 3-(Bromomethyl)benzonitrile is used in Suzuki cross-coupling reactions .

- Method: This compound reacts with bis(pinacolato)diboron in the presence of a palladium catalyst to form biaryl compounds .

- Results: This reaction is a key step in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .

- Field: Analytical Chemistry

- Application: Bromothymol blue, a bromine-containing compound, is used as a pH indicator .

- Method: It changes color depending on the pH of the solution, making it useful for determining the pH of a sample .

- Results: It is commonly used to measure the presence of carbonic acid in a liquid .

3-(Bromomethyl)benzonitrile in Suzuki Cross-Coupling Reaction

Bromothymol Blue as a pH Indicator

- Field: Organic Chemistry

- Application: 3-(Bromomethyl)benzonitrile is used in the synthesis of 3-(bromomethyl)benzaldehyde .

- Method: The specific method of synthesis is not detailed in the source, but it likely involves a reaction that converts the nitrile group to an aldehyde .

- Results: The synthesis of 3-(bromomethyl)benzaldehyde provides a useful intermediate for further chemical transformations .

- Field: Materials Science

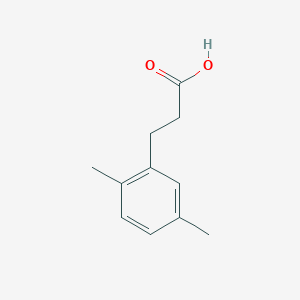

- Application: Bromomethylbenzene crosslinkers are used in the synthesis of hypercrosslinked porous polymer materials .

- Method: A Friedel–Crafts alkylation of rigid aromatic building blocks with tribromomethylbenzene crosslinkers is performed .

- Results: The resulting materials have a highly crosslinked structure, which gives them unique properties such as high surface area and porosity .

3-(Bromomethyl)benzonitrile in the Synthesis of 3-(Bromomethyl)benzaldehyde

Hypercrosslinked Porous Polymer Materials

Safety And Hazards

While specific safety data for 3-(bromomethyl)-1H-indole was not found, bromomethyl compounds can be hazardous. For example, 3-(Bromomethyl)pyridine hydrobromide causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

3-(bromomethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGPANPABBVZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461940 | |

| Record name | 3-(bromomethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(bromomethyl)-1H-indole | |

CAS RN |

50624-64-1 | |

| Record name | 3-(bromomethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

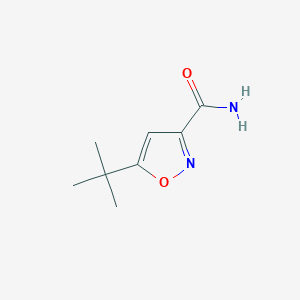

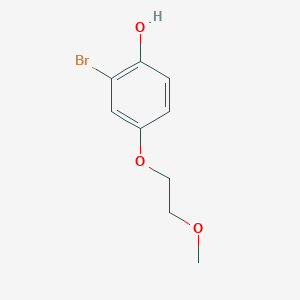

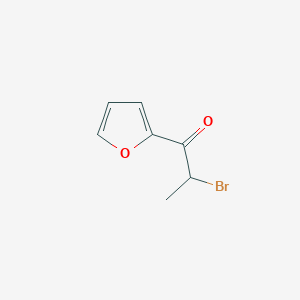

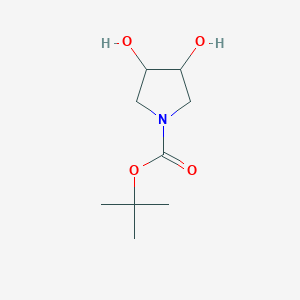

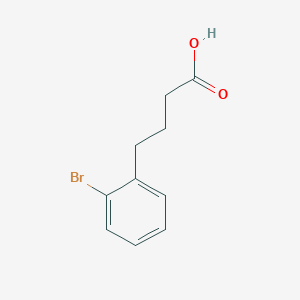

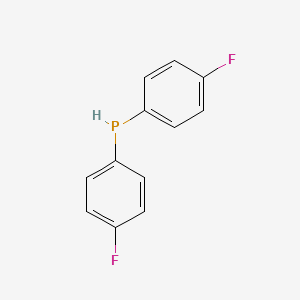

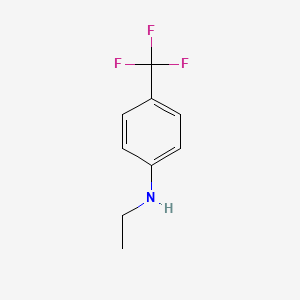

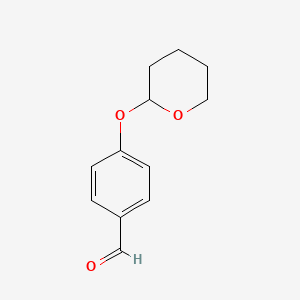

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.